
5-(Aminomethyl)-2-chlorobenzoic acid
Overview
Description
5-(Aminomethyl)-2-chlorobenzoic acid is a benzoic acid derivative with a chlorine atom at position 2 and an aminomethyl (-CH₂NH₂) group at position 4. Its molecular formula is C₈H₇ClNO₂, and it serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting enzyme inhibition or receptor modulation .
Scientific Research Applications
Medicinal Chemistry Applications
5-(Aminomethyl)-2-chlorobenzoic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance biological activity, making it valuable in drug discovery.
1.1. Antiviral Agents
Recent studies have highlighted the potential of aminomethylbenzoic acids as antiviral agents. For instance, derivatives of 4-(aminomethyl)benzamide have shown efficacy against Ebola and Marburg viruses, suggesting that similar structural modifications in this compound could yield compounds with antiviral properties . The ability to inhibit viral entry makes these compounds promising candidates for therapeutic development.
1.2. SGLT2 Inhibitors
In the context of diabetes treatment, related compounds have been identified as key intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under investigation for their role in managing diabetes by promoting glucose excretion through the kidneys . The synthesis of such inhibitors often involves starting materials like this compound, showcasing its importance in developing new diabetes therapies.
3.1. Antiviral Research
Research has demonstrated that derivatives of aminomethylbenzoic acids can effectively inhibit filovirus infections. A study focused on optimizing these compounds revealed that structural modifications could significantly enhance antiviral potency, making them suitable candidates for further development against viral diseases .
3.2. Diabetes Drug Development
Another case study involved the synthesis of SGLT2 inhibitors using intermediates derived from chlorobenzoic acids. The scalable preparation methods allowed for efficient production, facilitating preclinical studies that indicated promising results in glucose regulation and weight management .
Mechanism of Action
The mechanism by which 5-(aminomethyl)-2-chlorobenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Substituent Position: The position of chlorine and functional groups (e.g., amino vs. aminomethyl) affects electronic properties.
- Protective Groups: The Boc-protected derivative (C₁₂H₁₄ClNO₄) is used to stabilize amines during peptide synthesis, increasing molecular weight by 100.13 g/mol compared to the parent compound .
- Halogen Variations: Replacing the amino group with bromine (5-Bromo-2-chlorobenzoic acid) introduces steric and electronic differences, likely altering reactivity in cross-coupling reactions .
Physical and Chemical Properties
Key Observations :
- Solubility: The presence of a carboxylic acid group (e.g., in 2-Amino-5-chlorobenzoic acid) enhances water solubility, whereas esterification (methyl ester) or Boc-protection shifts solubility toward organic solvents .
Biological Activity
5-(Aminomethyl)-2-chlorobenzoic acid, also known by its CAS number 90434-27-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a benzoic acid moiety with an amino group and a chlorine atom at specific positions. This unique arrangement contributes to its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study examining its effectiveness against common pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) [µg/mL] |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
2. Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study reported that the compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction: It can bind to receptors involved in cellular signaling pathways, affecting growth and apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical setting, researchers evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results demonstrated a marked reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option .
Case Study 2: Cancer Research
Another study focused on the compound's anticancer properties, where it was administered to mice with induced tumors. The results showed a significant decrease in tumor size and weight compared to untreated groups. Histological analysis revealed increased apoptosis within tumor tissues .
Chemical Reactions Analysis
Substitution Reactions
The chlorine substituent at position 2 participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Mechanistic Insight :
The carboxylic acid group at position 1 deactivates the ring, but the electron-donating aminomethyl group at position 5 moderates this effect, enabling substitution at position 2 under strongly basic conditions .
Reductive Amination and Alkylation
The primary amine (-CH₂NH₂) undergoes alkylation or reductive amination to form secondary or tertiary amines.
Key Finding :
Acylation improves metabolic stability by reducing oxidative deamination, as demonstrated in antifiloviral benzamide analogs .
Oxidation Reactions
The aminomethyl group can be oxidized to a nitrile or nitro group under controlled conditions.
Caution : Over-oxidation may lead to degradation of the aromatic ring.
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form bioactive heterocycles.
Metabolic Stability and Degradation
In biological systems, the aminomethyl group undergoes oxidation and conjugation:
Structure-Activity Relationship (SAR) :
Modifications at the aminomethyl group (e.g., cyclohexane substitution) enhance antiviral potency against filoviruses by 3–5 fold .
Synthetic Routes
While direct synthesis of this compound is not explicitly documented, analogous methods suggest:
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Chlorination : Directed chlorination of 5-(Aminomethyl)benzoic acid using Cl₂/FeCl₃ (yield: 60–70%) .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) of 5-(Cyanomethyl)-2-chlorobenzoic acid (yield: 85%) .
Key Data Table: Comparative Reactivity
Functional Group | Reactivity (Scale: 1–5) | Preferred Reagents |
---|---|---|
Chlorine (C-2) | 3 | NaOH, NaOCH₃, NH₃ |
Aminomethyl (C-5) | 4 | AcCl, R-X, carbonyl compounds |
Carboxylic Acid (C-1) | 2 | SOCl₂, DCC, EDC |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(Aminomethyl)-2-chlorobenzoic acid, and what are the critical parameters to control during the reaction?
- Methodological Answer : Synthesis typically involves introducing the aminomethyl group (-CHNH) at position 5 of 2-chlorobenzoic acid. A plausible route includes:
Halogenation : Start with 2-chlorobenzoic acid and introduce a bromine or iodine at position 5 via electrophilic substitution.
Nucleophilic Substitution : React the halogenated intermediate with an ammonia source (e.g., NH/MeOH) under controlled pH (7–9) to replace the halogen with an aminomethyl group .
Critical parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Protection of the carboxylic acid group : Use esterification (e.g., methyl ester) to prevent undesired side reactions during substitution .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (DMSO-d) to confirm the aminomethyl (-CHNH) proton signals (δ 3.2–3.5 ppm) and aromatic protons. C NMR to identify the carboxylic acid carbon (δ ~170 ppm) .
- IR : Look for N-H stretching (3300–3500 cm) and C=O (1700–1720 cm) bands .
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and retention time consistency .
- Melting Point : Compare experimental values (e.g., 210–215°C) with literature data to verify consistency .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported melting points or spectral data for this compound derivatives across different studies?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., solvent purity, heating rate for melting point determination) .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 5-amino-2-chlorobenzoic acid, CAS 89-54-3) to identify substituent effects on physical properties .
- Advanced Techniques : Use differential scanning calorimetry (DSC) for precise melting point analysis and X-ray crystallography to resolve structural ambiguities .
Q. In designing experiments to explore the structure-activity relationship (SAR) of this compound in medicinal chemistry, what key structural modifications should be prioritized, and how should biological assays be structured?
- Methodological Answer :
- Modifications :
Aminomethyl Group : Explore alkylation (e.g., -CHNHR) or acylation (-CHNHCOR) to alter hydrophobicity .
Chlorine Substitution : Replace Cl with F or Br to study electronic effects on receptor binding .
- Assay Design :
- In vitro Testing : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Include positive controls (e.g., known inhibitors) and measure solubility in assay buffers .
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) to track intracellular localization .
Q. What mechanistic considerations are critical when employing this compound in palladium-catalyzed cross-coupling reactions, and how can side reactions be minimized?
- Methodological Answer :
- Catalyst System : Use Pd(PPh) or PdCl(dppf) with ligands (e.g., XPhos) to enhance coupling efficiency .
- Protection of Functional Groups : Protect the aminomethyl group as a Boc derivative (-CHNHBoc) to prevent coordination with Pd, which can deactivate the catalyst .
- Side Reaction Mitigation :
- Avoid protic solvents (use THF or DMF) to suppress protonolysis of the Pd intermediate.
- Maintain inert atmosphere (N/Ar) to prevent oxidation of reactive intermediates .
Q. Notes
- Contradictions in Evidence : Discrepancies in melting points (e.g., 210–215°C in vs. 231–235°C for 2-amino-4-chlorobenzoic acid in ) highlight the need for rigorous reproducibility checks.
- Gaps in Data : Direct evidence for this compound is limited; extrapolations were made from structurally related compounds.
Preparation Methods
Nitration-Reduction Pathway via Ortho-Chloro-Benzoic Acid
Nitration in Concentrated Sulfuric Acid
The foundational approach involves nitrating ortho-chloro-benzoic acid in concentrated sulfuric acid at controlled temperatures. Early work by Holleman and Bruyn demonstrated that nitration at room temperature yields a mixture of 2-chloro-5-nitrobenzoic acid (major) and 2-chloro-3-nitrobenzoic acid (minor) . Modern refinements by optimize regioselectivity by maintaining temperatures below 5°C during nitration, achieving >90% purity for the 5-nitro isomer. Key parameters include:
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Nitrating agent : Mixed acids (HNO₃ in H₂SO₄) prevent byproduct formation.
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Solvent system : Concentrated H₂SO₄ enhances solubility and stabilizes intermediates.
Iron-Mediated Reduction
The nitro group is reduced to an amine using iron powder in an acidic ethanol-water medium. A representative procedure from Shandong Boyuan Pharmaceutical Co. combines 2-chloro-5-nitrobenzoic acid with Fe, NH₄Cl, ethanol, and water at 78–80°C for 5 hours, achieving a 95.1% yield . Critical factors include:
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Catalyst : NH₄Cl accelerates electron transfer, reducing reaction time.
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Workup : Hot filtration and ethyl acetate recrystallization minimize iron sludge contamination .
Table 1: Nitration-Reduction Method Performance
Chlorination of Anthranilate Derivatives
Hypochlorite-Based Chlorination
CN101575301A discloses a two-step synthesis starting from methyl anthranilate . Chlorination at the 5-position employs NaOCl and glacial acetic acid in a dichloromethane-water solvent at <-5°C, yielding methyl 2-amino-5-chlorobenzoate with 95% efficiency . The low temperature suppresses diazotization side reactions, while the biphasic solvent system facilitates product isolation.
High-Pressure Ammonolysis
The methyl ester undergoes ammonolysis in an autoclave with aqueous NH₃ at 50–200°C and 2–4 MPa, directly forming 5-amino-2-chlorobenzoic acid. This method avoids acidic hydrolysis steps, reducing equipment corrosion . Post-reaction purification via dichloromethane and activated carbon yields 85% pure product .
Table 2: Chlorination-Ammonolysis Method Metrics
Step | Conditions | Yield |
---|---|---|
Chlorination | NaOCl, <-5°C | 95% |
Ammonolysis | 50–200°C, 2–4 MPa | 85% |
Catalytic Hydrogenation of Nitro Precursors
Hydrogenation Catalysts
CN112778147A introduces a Pd/C-catalyzed hydrogenation of 2-chloro-5-nitrobenzoic acid under H₂ atmosphere . At 90–110°C, this method achieves 98% conversion in 2 hours, with catalyst recyclability up to five cycles .
Solvent Optimization
N,N-Dimethylformamide (DMF) enhances hydrogen solubility, while sulfolane stabilizes reactive intermediates. A 1:3 mass/volume ratio of substrate to solvent maximizes diffusion rates .
Comparative Analysis of Industrial Viability
Cost Efficiency
-
Method 1 : Low-cost Fe/NH₄Cl system but generates iron waste .
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Method 2 : NaOCl is economical, but high-pressure reactors increase capital costs .
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Method 3 : Pd/C catalysts are expensive but enable rapid, clean reactions .
Environmental Impact
Method 2’s solvent recycling and Method 3’s minimal byproducts align with green chemistry principles . Conversely, Method 1’s iron sludge requires stringent disposal protocols .
Properties
IUPAC Name |
5-(aminomethyl)-2-chlorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,4,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQKOOJYQYRSTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289304 | |
Record name | 5-(Aminomethyl)-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-27-8 | |
Record name | 5-(Aminomethyl)-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90434-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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